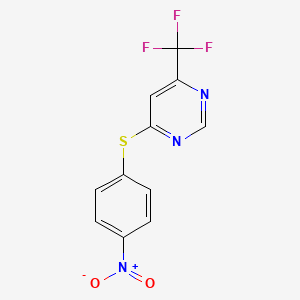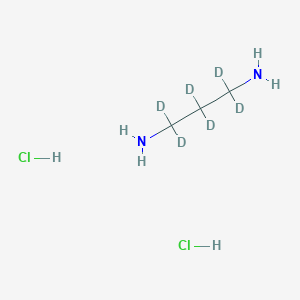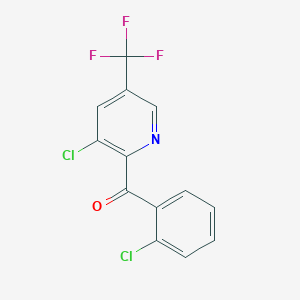
4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine
描述
4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine is a chemical compound characterized by the presence of a nitrophenyl group, a thioether linkage, and a trifluoromethyl group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine typically involves the reaction of 4-nitrophenylthiol with a suitable pyrimidine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
作用机制
The mechanism of action of 4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
4-Nitrophenyl trifluoromethanesulfonate: Shares the nitrophenyl and trifluoromethyl groups but differs in the functional group attached to the aromatic ring.
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: Contain the trifluoromethyl group and are known for their antimicrobial properties.
Uniqueness
4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine is unique due to the combination of its structural features, including the nitrophenyl, thioether, and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-(4-nitrophenyl)sulfanyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O2S/c12-11(13,14)9-5-10(16-6-15-9)20-8-3-1-7(2-4-8)17(18)19/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSCDXBZTODOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NC=NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1436215.png)
![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)



![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B1436221.png)





![3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol](/img/structure/B1436231.png)
![(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1436232.png)

